2-(2-methoxyphenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
Description
2-(2-Methoxyphenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a synthetic compound featuring a 2-methoxyphenoxy acetamide backbone linked to a 4-(2-methoxyphenyl)piperazine moiety via an ethyl spacer.
The 2-methoxy group on both the phenoxy and piperazine rings is critical for molecular recognition and binding affinity. The compound’s synthesis likely involves chloroacetylation of a piperazine intermediate, analogous to methods described in .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-27-19-8-4-3-7-18(19)25-15-13-24(14-16-25)12-11-23-22(26)17-29-21-10-6-5-9-20(21)28-2/h3-10H,11-17H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKYVSYNFOXTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)COC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-methoxyphenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl groups. The final step involves the formation of the acetamide linkage. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It serves as a ligand in coordination chemistry and can be used in the synthesis of complex molecules.
Biology: It has been investigated for its interaction with biological receptors, particularly alpha1-adrenergic receptors.
Medicine: The compound shows promise as a therapeutic agent for conditions such as hypertension, cardiac arrhythmias, and depression.
Industry: It can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles in blood vessels and other tissues. By binding to these receptors, the compound can modulate physiological responses such as vasoconstriction and neurotransmitter release. The molecular targets and pathways involved include the G-protein signaling cascade and downstream effectors like phospholipase C .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues
Key structural analogues are compared below:
Key Observations:
- Substituent Position Matters : The 2-methoxy group on the phenyl ring is conserved in 5-HT1A ligands (e.g., 18F-FCWAY, 18F-MPPF), while 3-methoxy or 4-methoxy analogues (e.g., ) show divergent biological activities .
- Linker Flexibility : Ethyl spacers (as in the target compound) improve conformational freedom for receptor binding compared to rigid cyclohexane (18F-FCWAY) .
Pharmacological and Functional Comparisons
Serotonin Receptor Affinity
- The target compound shares structural motifs with 18F-Mefway and 18F-FCWAY, both 5-HT1A antagonists used in PET imaging. These compounds exhibit nanomolar affinity (Ki < 5 nM) due to the 4-(2-methoxyphenyl)piperazine group .
- Compound 9 (), a 5-HT1A ligand with an isoindolinone core, shows higher in vitro affinity (Ki = 0.8 nM) than the target compound, likely due to additional hydrophobic interactions .
Antimicrobial Activity
- Acetamide derivatives with piperazine-benzo[d]thiazole hybrids (e.g., Compounds 47–50, ) exhibit potent antimicrobial activity (MIC = 4–16 µg/mL) but lack CNS targeting due to bulky sulfonyl groups .
Metabolic Stability
- The target compound’s 2-methoxyphenoxy group may reduce metabolic oxidation compared to 4-fluoro analogues like 18F-FCWAY, which undergo defluorination in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
